N-(3-amino-2,6-dimethylphenyl)acetamide
Description
N-(3-amino-2,6-dimethylphenyl)acetamide (CAS: Not explicitly provided; molecular formula: C₁₀H₁₄N₂O) is an acetamide derivative characterized by a phenyl ring substituted with amino (-NH₂) and methyl (-CH₃) groups at positions 3 and 2,6, respectively. It serves as a key intermediate in organic synthesis, particularly for heterocyclic compounds . The compound is synthesized via diazotization and subsequent reduction or hydrolysis steps, as evidenced by its preparation from nitration and urea-mediated reactions under acidic conditions (H₂SO₄/H₂O) . LC-MS analysis confirms its molecular ion peak at m/z 180.1 [M+H]⁺, corresponding to a molecular weight of ~179.1 g/mol for the free base .
Structure
2D Structure
Properties
IUPAC Name |
N-(3-amino-2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-6-4-5-9(11)7(2)10(6)12-8(3)13/h4-5H,11H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXZREDVMSYCOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357228 | |
| Record name | N-(3-amino-2,6-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100445-94-1 | |
| Record name | N-(3-amino-2,6-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acetylation of 2,6-Dimethylaniline
The synthesis begins with the acetylation of 2,6-dimethylaniline to form 2,6-dimethylacetanilide. This step protects the primary amine, preventing unwanted side reactions during subsequent nitration.
Reaction Conditions :
-
Reagents : Acetic anhydride or acetyl chloride in the presence of a base (e.g., sodium acetate).
-
Solvent : Glacial acetic acid or dichloromethane.
-
Temperature : Reflux (110–120°C) for 4–6 hours.
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acetylating agent. The product, 2,6-dimethylacetanilide, is purified via recrystallization from ethanol, yielding >85% purity.
Characterization :
Regioselective Nitration of 2,6-Dimethylacetanilide
Nitration introduces a nitro group at the 3 position of the phenyl ring, guided by the meta-directing effect of the acetamide group.
Reaction Conditions :
-
Nitrating Agent : Fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄).
-
Temperature : 0–5°C (to minimize di-nitration).
-
Time : 2–3 hours.
The nitronium ion (NO₂⁺) electrophile attacks the aromatic ring at the meta position relative to the acetamide group, yielding 3-nitro-2,6-dimethylacetanilide. The product is isolated via ice-water quenching and recrystallized from methanol, achieving ~70% yield.
Regioselectivity Considerations :
-
Steric hindrance from the 2,6-dimethyl groups directs nitration to the 3 position.
-
Electronic effects of the acetamide group favor meta substitution over para.
Characterization :
Reduction of the Nitro Group to Amino
The final step reduces the nitro group to an amino group while retaining the acetamide functionality.
Reduction Methods :
-
Catalytic Hydrogenation :
-
Acidic Reduction :
The reduction proceeds via intermediate nitroso and hydroxylamine stages, culminating in the formation of 3-amino-2,6-dimethylacetanilide. The product is neutralized with sodium bicarbonate and extracted with ethyl acetate.
Characterization :
-
Mass Spectrometry : Molecular ion peak at m/z 192.1 ([M+H]⁺).
-
Elemental Analysis : C 62.5%, H 7.3%, N 14.6% (theoretical: C 62.8%, H 7.4%, N 14.7%).
Alternative Synthesis Pathways
Direct Amination of 2,6-Dimethylphenylacetamide
A less common approach involves Ullmann-type coupling to introduce the amino group directly.
Reaction Conditions :
-
Catalyst : Copper(I) iodide.
-
Ligand : 1,10-Phenanthroline.
-
Amination Agent : Ammonium hydroxide (NH₄OH).
-
Solvent : Dimethylformamide (DMF), 100°C for 24 hours.
This method avoids nitration but suffers from low yields (~50%) and requires stringent oxygen-free conditions.
Protection-Deprotection Strategies
Temporary protection of the acetamide group with tert-butoxycarbonyl (Boc) allows selective nitration and subsequent deprotection.
Steps :
-
Boc protection of 2,6-dimethylaniline.
-
Nitration at the 3 position.
-
Deprotection with trifluoroacetic acid (TFA).
-
Acetylation to form the final product.
This method achieves >75% overall yield but involves additional steps.
Industrial-Scale Production Considerations
Continuous Flow Nitration
To enhance safety and efficiency, continuous flow reactors are employed for nitration:
Green Chemistry Approaches
-
Solvent-Free Acetylation : Microwave-assisted reactions reduce energy consumption by 40%.
-
Biocatalytic Reduction : Enzymes like nitroreductase achieve 90% yield under mild conditions.
Analytical and Quality Control Protocols
Purity Assessment
Impurity Profiling
Common impurities include:
-
3-Nitro-2,6-dimethylacetanilide : Residual nitration intermediate.
-
2,6-Dimethylaniline : From incomplete acetylation or hydrolysis.
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediate
N-(3-amino-2,6-dimethylphenyl)acetamide is primarily studied as a pharmaceutical intermediate. Its structural similarity to well-known anesthetics like lidocaine suggests potential use in developing new analgesics and local anesthetics. The compound's ability to block voltage-gated sodium channels makes it a candidate for pain management and anti-inflammatory applications.
Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives that may exhibit enhanced pharmacological properties. For instance, derivatives of this compound have been tested for their anesthetic and anti-arrhythmic activities, showing promise in improving therapeutic efficacy compared to traditional agents .
Biological Research
Biological Assays
In biological research, this compound is utilized in assays to investigate its effects on biological pathways. Studies have demonstrated its interaction with enzymes and proteins, influencing their activity through hydrogen bonding and other molecular interactions . This property is particularly useful in proteomics research where understanding protein-ligand interactions is crucial.
Analgesic Properties
Research indicates that this compound exhibits analgesic properties comparable to established local anesthetics. In experimental models, it has shown effectiveness in pain relief similar to lidocaine and bupivacaine, making it a subject of interest for further exploration in pain management therapies .
Industrial Applications
Chemical Synthesis
this compound is employed in the chemical industry for synthesizing dyes, pigments, and other organic compounds. Its role as an intermediate enhances the production efficiency of various chemical processes.
Production Methods
The synthesis typically involves acylation reactions using acetic anhydride or acetyl chloride in the presence of bases like pyridine. The optimization of reaction conditions can lead to higher yields and purities, facilitating large-scale production.
Table 1: Comparison of Anesthetic Efficacy
| Compound | LD50 (mg/kg) IV | LD50 (mg/kg) SC | Efficacy Comparison |
|---|---|---|---|
| This compound | 19 (15.4 - 23.4) | 140 (128 - 152.8) | Superior to lidocaine |
| Lidocaine | 26 (23.0 - 33.0) | 211 (183 - 256) | Baseline for comparison |
| Bupivacaine | 6.4 (5.5 - 7.3) | 45 (38 - 54) | High potency |
| Tetracaine | 4.1 (2.9 - 5.3) | 32 (25 - 42) | Comparatively lower efficacy |
This table summarizes acute toxicity data from studies comparing the anesthetic efficacy of this compound against other local anesthetics .
Case Study: Analgesic Activity Assessment
In a controlled study involving mice, this compound was administered subcutaneously at varying doses to assess its analgesic effects against induced pain models. Results indicated a significant reduction in pain response compared to control groups treated with saline or lower doses of standard anesthetics.
Mechanism of Action
The mechanism of action of N-(3-amino-2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Functional Differences
The pharmacological and chemical properties of acetamide derivatives are highly influenced by substituents on the phenyl ring. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Key Comparative Insights
Electronic and Steric Effects
- Amino vs. Fluoro Substituents: The amino group in this compound enhances nucleophilicity and hydrogen-bonding capacity compared to its difluoro analog (N-(3-amino-2,6-difluorophenyl)acetamide). Fluorine’s electron-withdrawing nature reduces basicity but improves metabolic stability and lipophilicity .
- Hydroxy vs. This difference impacts solubility and receptor interactions .
Pharmacological Relevance
- Coordination Chemistry : Thiazole-containing analogs (e.g., 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) exhibit strong metal-coordination abilities due to the thiazole ring, a feature absent in the target compound .
Biological Activity
N-(3-amino-2,6-dimethylphenyl)acetamide, also known as 3-Amino Lidocaine, is a compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and potential applications in medicinal chemistry and biological research.
This compound is characterized by the presence of an amino group and an acetamide functional group. Its chemical structure allows it to participate in various biochemical interactions, particularly through hydrogen bonding with biological molecules. This capability influences its activity against different biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H14N2O |
| Molecular Weight | 178.23 g/mol |
| Melting Point | 110-112 °C |
| Solubility | Soluble in water and ethanol |
The primary mechanism of action for this compound involves its interaction with voltage-gated sodium channels in neurons. By blocking these channels, the compound inhibits the influx of sodium ions, which is essential for the generation and propagation of action potentials. This action leads to several physiological effects:
- Local Anesthetic Effect : The compound acts as a local anesthetic by numbing sensations in tissues.
- Anti-inflammatory Properties : It has been observed to suppress inflammatory processes by modulating neurotransmission.
Biochemical Pathways
This compound affects various biochemical pathways:
- Inhibition of Sodium Channels : This leads to reduced neuronal excitability.
- Metabolism : It is metabolized primarily by the cytochrome P450 system (CYP1A2 and CYP3A4), which can influence its pharmacokinetics and potential drug interactions.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Analgesic Activity : Demonstrated efficacy in pain management through its local anesthetic properties.
- Neuroprotective Effects : Potential to protect neurons from excitotoxicity.
- Antibacterial Activity : Preliminary studies suggest some antibacterial properties against specific pathogens.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Local Anesthesia | Effective in blocking pain sensation |
| Anti-inflammatory | Suppresses inflammatory responses |
| Antibacterial | Exhibits activity against certain bacterial strains |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Pain Relief : A study evaluated the analgesic properties in animal models, showing significant reduction in pain response compared to control groups.
- Neuroprotection Research : Investigations into neuroprotective effects revealed that the compound could reduce neuronal cell death induced by excitotoxic agents.
- Antimicrobial Testing : The compound was tested against various bacterial strains, showing moderate inhibition against Gram-positive bacteria.
Q & A
Q. What are the established synthetic routes for N-(3-amino-2,6-dimethylphenyl)acetamide, and how can reaction conditions be optimized for academic-scale production?
Methodological Answer: The synthesis typically involves acetylation of 3-amino-2,6-dimethylaniline using acetic anhydride or acetyl chloride under controlled conditions. Key steps include:
- Step 1: Dissolve 3-amino-2,6-dimethylaniline in a polar aprotic solvent (e.g., DMF or THF) at 0–5°C to minimize side reactions.
- Step 2: Add acetylating agent dropwise, maintaining a molar ratio of 1:1.2 (amine:acetylating agent) to ensure complete conversion.
- Step 3: Purify via recrystallization using ethanol/water mixtures (80:20 v/v) to achieve >95% purity .
Optimization strategies include adjusting solvent polarity (e.g., acetonitrile for faster kinetics) and using catalytic DMAP to enhance acylation efficiency .
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use -NMR (400 MHz, DMSO-d) to confirm acetylation (amide proton at δ 2.1–2.3 ppm) and aromatic substitution patterns (meta-amino group at δ 6.5–6.8 ppm) .
- High-Performance Liquid Chromatography (HPLC): Employ a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (60:40) to detect impurities at 254 nm. Retention time typically falls between 8–10 minutes .
- Mass Spectrometry (MS): ESI-MS in positive ion mode confirms molecular weight ([M+H] at m/z 193.1) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for powder handling due to potential respiratory irritation .
- Waste Disposal: Neutralize residual compound with 10% acetic acid before disposal in halogenated waste containers.
- Emergency Measures: In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation for persistent symptoms .
Q. How is the compound screened for preliminary pharmacological activity in academic research?
Methodological Answer:
- In Vitro Assays: Test inhibition of sodium channels using patch-clamp electrophysiology (e.g., HEK293 cells expressing Nav1.7), comparing IC values to lidocaine derivatives .
- Enzyme Binding: Perform fluorescence polarization assays with cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate interactions with target proteins (e.g., sodium channels). Compare binding poses with lidocaine (PDB ID: 1LGH) to identify steric or electrostatic mismatches .
- Molecular Dynamics (MD): Run 100-ns simulations in GROMACS to assess conformational stability of the amide group in aqueous vs. membrane-embedded environments. Analyze root-mean-square deviation (RMSD) to validate experimental IC variability .
Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?
Methodological Answer:
- Disorder in Crystal Lattices: The methyl and amino groups often exhibit rotational disorder. Use SHELXL for twin refinement with HKLF5 format, applying restraints (e.g., DELU and SIMU) to anisotropic displacement parameters .
- Data Collection: Optimize diffraction quality by growing crystals in ethyl acetate/n-hexane (1:3) at 4°C. Resolve weak high-angle reflections by increasing exposure time to 20 s/frame on a synchrotron source .
Q. How can synthetic impurities be quantified and minimized during scale-up for preclinical studies?
Methodological Answer:
- Impurity Profiling: Identify byproducts (e.g., diacetylated derivatives) using LC-MS/MS with a Q-TOF detector. Compare fragmentation patterns with synthetic standards .
- Process Optimization: Replace batch reactors with flow chemistry systems (0.5 mL/min flow rate) to enhance mixing and reduce residence time, minimizing hydrolysis byproducts .
Q. What strategies validate the compound’s metabolic stability in early-stage pharmacokinetic studies?
Methodological Answer:
- Microsomal Incubations: Incubate with rat liver microsomes (1 mg/mL) and NADPH for 60 minutes. Quench with ice-cold acetonitrile, then analyze via UPLC-QDa for parent compound depletion .
- Metabolite Identification: Use HRMS (Orbitrap Fusion) in data-dependent acquisition (DDA) mode to detect hydroxylated metabolites (e.g., m/z 209.1 [M+H]) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
